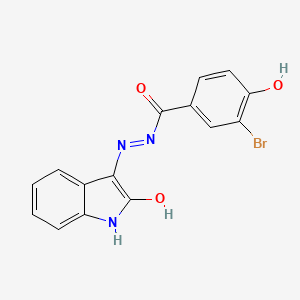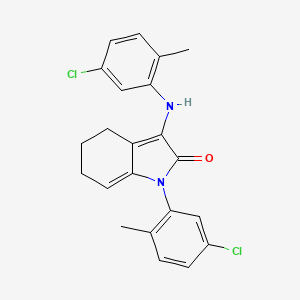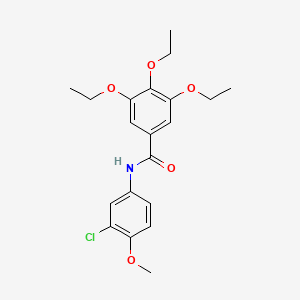![molecular formula C18H20N2O2 B5953652 N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B5953652.png)
N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetyl group attached to an amide nitrogen, which is further connected to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide typically involves the reaction of 2-methyl-5-aminophenylpropanamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to active sites, while the amide linkage provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- N-(2-methylphenyl)-2-phenylacetamide
- N-(2-methyl-5-nitrophenyl)-2-phenylacetamide
- N-(2-methyl-5-chlorophenyl)-2-phenylacetamide
Comparison: N-{2-methyl-5-[(phenylacetyl)amino]phenyl}propanamide is unique due to the specific positioning of the phenylacetyl group and the methyl substitution on the phenyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-[2-methyl-5-[(2-phenylacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(21)20-16-12-15(10-9-13(16)2)19-18(22)11-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHCSNJQLODQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5953569.png)
![1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperidine-3-carboxamide](/img/structure/B5953584.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B5953599.png)
![N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHOXYBENZOYL)UREA](/img/structure/B5953608.png)


![1-{[5-(2,3-dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine](/img/structure/B5953622.png)
![1-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5953629.png)
![N-(4-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5953634.png)
![ethyl 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5953642.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5953649.png)
![{1-[2-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-piperidinyl}methanol](/img/structure/B5953653.png)

![N-1-adamantyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5953667.png)
